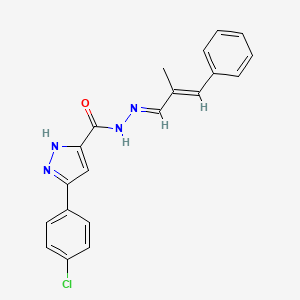
(E)-3-(4-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H17ClN4O and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(4-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide , also known by its IUPAC designation, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various scientific studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-3-phenylallylidene hydrazine under acidic or basic conditions. The reaction is generally performed in a solvent such as ethanol or methanol, and the product can be purified through recrystallization.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with chlorophenyl substituents have shown remarkable inhibition against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have suggested that this pyrazole derivative may possess anticancer properties. Specifically, it has been evaluated against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231. The compound exhibited antiproliferative activity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated significant zones of inhibition against S. aureus and E. coli, comparable to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines, the compound demonstrated notable antiproliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-14(11-15-5-3-2-4-6-15)13-22-25-20(26)19-12-18(23-24-19)16-7-9-17(21)10-8-16/h2-13H,1H3,(H,23,24)(H,25,26)/b14-11+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZJYYQLNZYFD-AYCHGHPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














